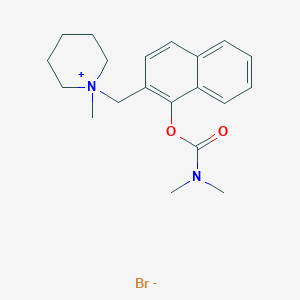
1-Pentacontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentacontene is an organic compound with the molecular formula C50H100 . It is a long-chain hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between two carbon atoms. This compound is notable for its extensive carbon chain, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
The synthesis of 1-Pentacontene can be achieved through several methods:
Synthetic Routes: One common approach involves the oligomerization of smaller alkenes, such as ethylene, using catalysts like Ziegler-Natta catalysts.
Reaction Conditions: The reaction typically requires high pressures and temperatures to facilitate the polymerization process.
Industrial Production: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons.
Chemical Reactions Analysis
1-Pentacontene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can convert the double bond into a single bond, resulting in the formation of pentacontane.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain.
Major Products: The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and halogenated alkenes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Pentacontene in chemical reactions involves the interaction of its double bond with various reagents and catalysts:
Molecular Targets: The double bond in this compound is the primary site of reactivity, allowing for addition reactions with electrophiles and nucleophiles.
Pathways Involved: The reaction pathways typically involve the formation of carbocation or radical intermediates, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
1-Pentacontene can be compared with other long-chain alkenes, such as:
Properties
CAS No. |
63911-02-4 |
|---|---|
Molecular Formula |
C50H100 |
Molecular Weight |
701.3 g/mol |
IUPAC Name |
pentacont-1-ene |
InChI |
InChI=1S/C50H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-50H2,2H3 |
InChI Key |
RZQSSURCROHARM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


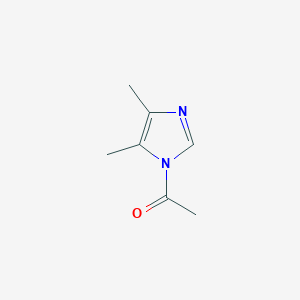
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
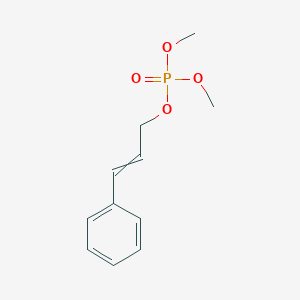
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
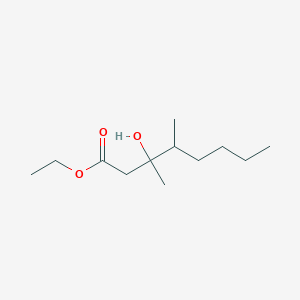
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
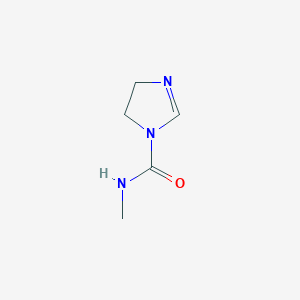
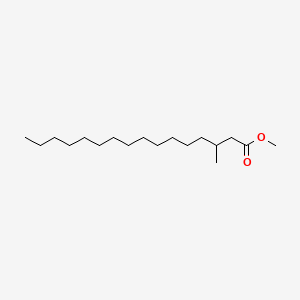
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
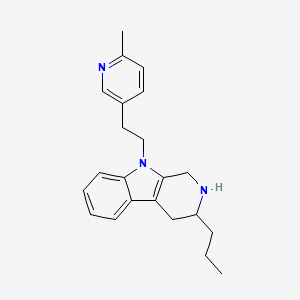
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
